3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
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Description
3-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be analyzed using classical molecular simulation methods . These methods can describe the arrangement of intercalated molecules within a layered structure . The calculation results can reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space .Scientific Research Applications
Synthesis Methodologies
The development of efficient synthesis methods for piperidine and pyridine derivatives is crucial for their application in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, has been proposed to overcome the limitations of existing complex, multi-stage processes. This new approach, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, simplifies the production of large quantities of the compound, underscoring the importance of innovative synthesis techniques in facilitating research and development (Smaliy et al., 2011).
Heterocyclic Chemistry
The study of heterocyclic aromatic systems, such as pyridine and piperidine rings, provides valuable insights into their basicity, reactivity, and potential for forming complexes with metals. These properties are essential for designing new molecules with desired biological or chemical activities. For example, the basicity and nucleophilic characteristics of pyridine make it a versatile building block in organic synthesis and coordination chemistry, serving as a foundation for developing novel compounds with specific functions (Ginsburg, 1967).
Reactivity and Complex Formation
Research into the reactivity of piperidine and pyridine derivatives with metals has led to the synthesis of complexes with unique structures and properties. For instance, Co(III) complexes involving piperidine derivatives exhibit interesting spectroscopic characteristics and structural features, contributing to the understanding of coordination chemistry and its applications in catalysis, materials science, and potentially as therapeutic agents (Amirnasr et al., 2001).
Application in Targeted Synthesis
The ability to design and synthesize compounds with specific structural features is crucial for advancing pharmaceutical research. Piperidine derivatives, for instance, play a key role in the synthesis of complex molecules with potential biological activity. By exploring various synthetic strategies, researchers can create molecules designed to interact with biological targets, paving the way for the development of new drugs and therapeutic agents (Dotsenko et al., 2012).
properties
IUPAC Name |
3-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.3ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMREBIRFFBJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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